molecular formula C14H25NO2Si B8163476 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline

4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline

Cat. No. B8163476
M. Wt: 267.44 g/mol
InChI Key: CPBWAMJLFGFSAR-UHFFFAOYSA-N
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Patent
US09415049B2

Procedure details

To a suspension of Pd/C (2.5 g) in methanol (30 mL), in a 100 mL 3-neck RBF, was added tert-butyldimethyl(2-(4-nitrophenoxy)ethoxy)silane (5.0 g) under a nitrogen atmosphere at room temperature. Hydrogen gas was bubbled through the reaction for 3 hr at room temperature. The reaction was monitored on TLC using ethyl acetate:hexane (3:7) as mobile phase. After completion, the reaction mixture was filtered using Celite and the filter cake was washed with methanol. The filtrate was concentrated under reduced pressure at 40° C. to give 4.12 g of 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)aniline as a brown liquid. M+1=309.2.
Name
tert-butyldimethyl(2-(4-nitrophenoxy)ethoxy)silane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:20])([CH3:19])[O:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[Si:5]([O:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1)([C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:20])[CH3:19]

Inputs

Step One
Name
tert-butyldimethyl(2-(4-nitrophenoxy)ethoxy)silane
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCOC1=CC=C(C=C1)[N+](=O)[O-])(C)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the reaction for 3 hr at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After completion, the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCOC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.